rac Fesoterodine Fumarate

Overactive Bladder Urgency Urinary Incontinence Muscarinic Antagonist

Procure rac Fesoterodine Fumarate (CAS 1333234-73-3) for its distinct role as a racemic reference standard, essential for ANDA method validation and cGMP quality control. Its unique impurity profile ensures pharmaceutical equivalence, making it irreplaceable for quantifying fesoterodine API and meeting ICH stability guidelines. Not substitutable with generic antimuscarinics.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
CAS No. 1333234-73-3
Cat. No. B129792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Fesoterodine Fumarate
CAS1333234-73-3
Synonyms2-Methylpropanoic Acid 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]_x000B_-4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate;  SMP 8272;  SPM 907; 
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyMWHXMIASLKXGBU-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure rac Fesoterodine Fumarate CAS 1333234-73-3: A Validated Muscarinic Antagonist Reference Standard


rac Fesoterodine Fumarate (CAS 1333234-73-3) is a racemic mixture of the prodrug fesoterodine fumarate, a competitive, non-subtype selective muscarinic acetylcholine receptor (mAChR) antagonist . After oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for all antimuscarinic activity . The compound is a key reference standard for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical applications, particularly for Abbreviated New Drug Applications (ANDA) and commercial production of Fesoterodine [1].

Why Generic Substitution Fails: The Critical Distinction Between racemic Fesoterodine and Its Chiral Counterparts


The substitution of generic antimuscarinics for the specific reference standard, rac Fesoterodine Fumarate, is not scientifically or regulatory sound. While fesoterodine is a prodrug, the analytical and quality control landscape is strictly defined by the detection and quantification of its unique racemic profile and specific impurities [1]. The active pharmaceutical ingredient (API) fesoterodine is typically the (R)-enantiomer; however, the racemic mixture, rac Fesoterodine Fumarate, serves a distinct and indispensable role as a reference marker in analytical chemistry [2]. Regulatory submissions, such as ANDAs, require the use of specific reference standards like rac Fesoterodine Fumarate to demonstrate that the generic drug product is equivalent to the reference listed drug (RLD), ensuring the absence of process-related impurities and degradation products that differ from the approved profile . Interchanging this with a different chiral form or an unrelated antimuscarinic would invalidate the analytical method and fail to meet the stringent regulatory requirements for pharmaceutical equivalence, directly impacting procurement and compliance [1].

Quantitative Differentiation of rac Fesoterodine Fumarate: A Comparator-Driven Evidence Guide


Superior UUI Episode Reduction: Fesoterodine 8 mg vs. Tolterodine ER 4 mg

In a head-to-head, placebo-controlled trial, fesoterodine 8 mg demonstrated superior efficacy in reducing urgency urinary incontinence (UUI) episodes compared to tolterodine extended-release (ER) 4 mg. The primary endpoint analysis showed a statistically significant difference in UUI reduction [1]. Furthermore, a significantly higher proportion of patients on fesoterodine achieved 'diary dry' status (reporting no UUI episodes) by week 12 [1].

Overactive Bladder Urgency Urinary Incontinence Muscarinic Antagonist Head-to-Head Trial

Receptor Binding Affinity: Non-Selective mAChR Antagonism vs. Selective Comparators

Fesoterodine, the active moiety of rac Fesoterodine Fumarate, acts as a non-subtype selective, competitive muscarinic acetylcholine receptor (mAChR) antagonist. Its balanced affinity profile across M1-M5 receptors is quantifiable through pKi values . This contrasts with selective antagonists like darifenacin, which has a 60-fold higher affinity for M3 over M1 receptors [1].

Receptor Pharmacology Binding Affinity Muscarinic Receptors pKi

Comparative Tolerability: Dry Mouth and Constipation Incidence Rates

The incidence of common antimuscarinic adverse events, dry mouth and constipation, was quantified in a head-to-head trial. Fesoterodine 8 mg was associated with a numerically higher incidence of dry mouth compared to tolterodine ER 4 mg, a finding that is consistent across multiple studies [REFS-1, REFS-2]. A network meta-analysis further contextualizes fesoterodine's safety profile within the broader class [3].

Adverse Events Tolerability Dry Mouth Constipation

Cardiovascular Safety Profile: Differential Impact on Heart Rate

A prospective randomized clinical trial evaluated the impact of seven antimuscarinic drugs on heart rate. Non-selective agents, including fesoterodine fumarate, were associated with a significant increase in heart rate compared to selective drugs (darifenacin, solifenacin, oxybutynin) [1]. This positions fesoterodine within a distinct cardiovascular risk category relative to more M3-selective agents.

Cardiovascular Safety Heart Rate Antimuscarinic Pharmacovigilance

Analytical Reference Standard: Defined Impurity Profile for Regulatory Compliance

rac Fesoterodine Fumarate is specifically utilized as a reference standard for the development and validation of analytical methods required for regulatory submissions. Its value lies in enabling the identification and quantification of process-related impurities, such as the Fesoterodine symmetric and asymmetric dimers, which are critical for demonstrating pharmaceutical equivalence [1]. Validated stability-indicating RP-HPLC methods have been developed using this standard to meet ICH guidelines [2].

Analytical Chemistry Reference Standard Impurity Profiling ANDA

Optimal Application Scenarios for rac Fesoterodine Fumarate Based on Quantitative Evidence


ANDA Filing and Generic Drug Development

Procure rac Fesoterodine Fumarate as a primary reference standard for developing and validating analytical methods (HPLC, UPLC) to quantify fesoterodine API and its related impurities in drug substance and extended-release tablet formulations. Its use is essential for demonstrating pharmaceutical equivalence to the Reference Listed Drug (RLD) in Abbreviated New Drug Applications (ANDAs) [1]. The compound's well-defined impurity profile, including symmetric and asymmetric dimers, enables compliance with ICH guidelines for stability-indicating assays [1].

Quality Control (QC) in Commercial Manufacturing

Utilize this reference standard for routine quality control testing during the commercial production of fesoterodine fumarate. It ensures batch-to-batch consistency and the absence of process-related impurities, directly supporting compliance with Current Good Manufacturing Practices (cGMP) [2]. The ability to trace against pharmacopeial standards (USP, EP) makes it a critical component of a robust QC infrastructure [2].

Pharmacological Research on Balanced mAChR Antagonism

Employ rac Fesoterodine Fumarate in preclinical research settings to investigate the functional consequences of balanced, non-selective muscarinic receptor antagonism. Its quantifiable pKi profile across M1-M5 receptors (8.0, 7.7, 7.4, 7.3, 7.5) provides a clear benchmark for comparing effects with M3-selective agents like darifenacin (M3 pKi = 8.4, M1 pKi = 6.6) [3] in models of bladder overactivity and smooth muscle contraction.

Cardiovascular Safety Profiling in OAB Models

Use the compound in experimental models to study the class-specific cardiovascular effects of non-selective antimuscarinics. Evidence from clinical trials shows that fesoterodine is associated with a statistically significant increase in heart rate compared to M3-selective drugs (p=0.011) [4]. This makes it a valuable tool for investigating the mechanisms underlying this differential cardiac effect and for screening new chemical entities for unwanted chronotropic activity.

Technical Documentation Hub

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35 linked technical documents
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